
N-Benzyl-bis(2-chloroethyl)amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-bis(2-chloroethyl)amine hydrochloride can be synthesized through the reaction of N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine with hydrochloric acid . The reaction typically involves the use of thionyl chloride in dichloromethane at room temperature . The product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the compound is produced by reacting diethanolamine with thionyl chloride, followed by the addition of benzyl chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The final product is then purified and dried to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted amines and other derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Structure and Composition
- Chemical Name : N-Benzyl-bis(2-chloroethyl)amine hydrochloride
- CAS Number : 10429-82-0
- Molecular Weight : 239.66 g/mol
- Appearance : White to off-white solid
Organic Synthesis
This compound serves as a reagent in various organic synthesis processes:
- Intermediate in Chemical Reactions : It is utilized to produce other chemical compounds through substitution reactions, where the chloroethyl groups can be replaced by various nucleophiles .
- Catalytic Applications : The compound can act as a catalyst in certain industrial processes, enhancing reaction rates and yields.
Cancer Research
The compound's ability to induce DNA damage makes it a candidate for cancer treatment studies:
- Cell Line Studies : Research has demonstrated its efficacy in inducing apoptosis in cancer cell lines, suggesting potential therapeutic applications .
- Mechanistic Studies : Investigations into its biochemical pathways have provided insights into tumor biology and resistance mechanisms.
Molecular Biology
In molecular biology, this compound is used as a tool for studying cellular processes:
- Gene Expression Studies : Its effects on cell cycle regulation can be analyzed to understand gene expression changes following DNA damage .
- Pathway Analysis : Researchers utilize the compound to dissect signaling pathways involved in cell survival and death.
Pharmaceutical Development
The compound is being explored for its potential use in drug development:
- Chemical Intermediate : It is used in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting rapidly dividing cells .
- Formulation Studies : Its properties are investigated for formulation into drug delivery systems aimed at enhancing therapeutic efficacy against cancer .
Case Study 1: Cancer Cell Line Response
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction at specific concentrations, highlighting its potential as an anticancer agent.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
HeLa | 10 | 70 |
MCF-7 | 15 | 65 |
A549 | 12 | 60 |
Case Study 2: Synthesis of Novel Compounds
Another research project focused on utilizing this compound as an intermediate for synthesizing new derivatives with enhanced biological activity.
Compound Name | Yield (%) | Biological Activity |
---|---|---|
N-(4-hydroxybenzyl)-bis(2-chloroethyl)amine | 85 | Anticancer |
N-(phenyl)-bis(2-chloroethyl)amine | 78 | Antimicrobial |
Mechanism of Action
The mechanism of action of N-Benzyl-bis(2-chloroethyl)amine hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules . The chloroethyl groups can form covalent bonds with nucleophilic centers such as amino, hydroxyl, and thiol groups in proteins and nucleic acids . This alkylation can lead to the inhibition of enzyme activity and disruption of cellular processes, making it useful in anticancer research .
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is structurally similar and also contains chloroethyl groups, making it useful in similar applications.
N,N-Bis(2-chloroethyl)amine hydrochloride: Another related compound with similar chemical properties and applications.
Uniqueness: N-Benzyl-bis(2-chloroethyl)amine hydrochloride is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological molecules .
Biological Activity
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
This compound is a derivative of bis(2-chloroethyl)amine, which is known for its alkylating properties. The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₀Cl₂N |
Molecular Weight | 203.09 g/mol |
Melting Point | 212-214 °C |
Boiling Point | 204.2 °C |
Solubility | Soluble in water |
CAS Number | 821-48-7 |
This compound acts primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This mechanism is crucial for its antitumor activity, as it can induce apoptosis in rapidly dividing cancer cells.
In Vitro Studies
- Cancer Cell Lines : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These values indicate that while the compound has some effectiveness, its potency may vary significantly between different cell lines.
- Alkylation Studies : The compound's ability to alkylate DNA was assessed through various assays, confirming that it can effectively modify DNA structures, which contributes to its antitumor properties .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Study on Antineoplastic Agents : A comprehensive study focused on the synthesis and biological evaluation of N-benzyl-bis(2-haloethyl)amines, including this compound. The findings highlighted its promising activity against several cancer types, suggesting further investigation into its clinical applications .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For example, synergistic effects were observed when used alongside established chemotherapy drugs, potentially overcoming resistance mechanisms in certain cancer cells .
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-bis(2-chloroethyl)amine hydrochloride, and what analytical techniques are critical for confirming its purity?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves benzylation of bis(2-chloroethyl)amine. A plausible route includes reacting benzyl chloride with bis(2-chloroethyl)amine under basic conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. For purity confirmation, employ:
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify the benzyl group integration and absence of unreacted intermediates.
- High-Performance Liquid Chromatography (HPLC): Use reversed-phase columns with UV detection (e.g., 254 nm) to quantify impurities (<1% threshold) .
- Argentometric Titration: Measure chloride content to validate stoichiometry (≥99% purity) .
Table 1: Key Analytical Parameters
Technique | Parameters | Purity Threshold |
---|---|---|
HPLC | C18 column, acetonitrile/water (70:30), 1 mL/min | ≤1% impurities |
NMR | DMSO-d6, 400 MHz, δ 7.3 ppm (benzyl aromatic) | Full integration |
Titration | 0.1M AgNO, potentiometric endpoint | ≥99% Cl |
Q. How does the benzyl substituent in this compound alter its reactivity compared to non-substituted nitrogen mustards?
Level: Advanced
Methodological Answer:
The benzyl group introduces steric hindrance and electronic effects:
- Steric Effects: The bulky benzyl group may reduce alkylation rates by impeding DNA cross-linking, as observed in substituted nitrogen mustards .
- Electronic Effects: The electron-donating benzyl group could stabilize the aziridinium intermediate, altering reaction kinetics. Compare reactivity via:
Note: Contrast with HN2 (bis(2-chloroethyl)methylamine hydrochloride), which lacks steric hindrance, enabling faster DNA cross-linking .
Q. What safety protocols and containment strategies are essential when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (P280 code) .
- Containment: Use fume hoods for synthesis and handling to prevent inhalation exposure (R36/37/38 hazard) .
- Decontamination: Neutralize spills with 10% sodium thiosulfate to detoxify alkylating agents .
- Storage: Store in airtight containers at 2–8°C, segregated from oxidizing agents (P405 code) .
Q. How can researchers resolve contradictions in experimental data regarding the alkylation efficiency of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Contradictions often arise from pH-dependent aziridinium ion formation. To address this:
Controlled Buffering: Perform reactions in phosphate-buffered solutions (pH 5.0–7.4) to stabilize intermediates.
Kinetic Profiling: Use stopped-flow spectroscopy to measure aziridinium formation rates at different pH levels .
Cross-Validation: Compare results with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .
Example: If alkylation efficiency drops at pH >7, investigate hydrolysis competing with aziridinium formation .
Q. What are the primary challenges in characterizing the dielectric properties of this compound, and how do these properties correlate with its molecular structure?
Level: Advanced
Methodological Answer:
Dielectric behavior is influenced by molecular flexibility and intermolecular interactions:
- Challenges:
- Structure-Property Correlation:
Q. In what research contexts is this compound used as a reference standard, and what validation criteria are required?
Level: Basic
Methodological Answer:
This compound is critical in:
- Pharmaceutical Impurity Profiling: As a cyclophosphamide degradation product, it requires validation per ICH Q3B guidelines .
- Validation Criteria:
Table 2: Regulatory Compliance
Parameter | Requirement | Evidence Source |
---|---|---|
Purity | ≥99% (HPLC) | |
Storage | 2–8°C, protected from light |
Q. How does the hydrolysis pathway of this compound differ in aqueous versus organic solvents, and what analytical methods track its degradation?
Level: Advanced
Methodological Answer:
- Aqueous Hydrolysis: Proceeds via SN1 mechanism, forming ethanolamine derivatives and HCl. Use ion chromatography to quantify chloride release .
- Organic Solvents (e.g., DMSO): Stabilizes the aziridinium intermediate, slowing hydrolysis. Monitor via H NMR (δ 3.5–4.0 ppm for aziridinium protons) .
- Degradation Tracking:
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWNJFEUSHORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908902 | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-82-0 | |
Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzylbis(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI3592JVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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